2-Benzyl-1,3-thiazole-4-carboxylic acid 2-Benzyl-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 36916-44-6
VCID: VC1987444
InChI: InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
SMILES: C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol

2-Benzyl-1,3-thiazole-4-carboxylic acid

CAS No.: 36916-44-6

Cat. No.: VC1987444

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1,3-thiazole-4-carboxylic acid - 36916-44-6

Specification

CAS No. 36916-44-6
Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
IUPAC Name 2-benzyl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Standard InChI Key OUVVHURAIHESSK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O

Introduction

Physical and Chemical Properties

Structural Information

2-Benzyl-1,3-thiazole-4-carboxylic acid has the molecular formula C₁₁H₉NO₂S, corresponding to a molecular weight of 219.26 g/mol. The compound's structure integrates a thiazole heterocycle with strategic substituents that define its chemical identity and reactivity profile .

Table 1: Structural Identifiers of 2-Benzyl-1,3-thiazole-4-carboxylic acid

PropertyValue
IUPAC Name2-benzyl-1,3-thiazole-4-carboxylic acid
Molecular FormulaC₁₁H₉NO₂S
Molecular Weight219.26 g/mol
CAS Number36916-44-6
SMILES NotationC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
InChIInChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
InChIKeyOUVVHURAIHESSK-UHFFFAOYSA-N

The structural features of 2-Benzyl-1,3-thiazole-4-carboxylic acid include:

  • A five-membered thiazole ring containing sulfur and nitrogen atoms

  • A benzyl group (phenylmethyl) attached to the C-2 position of the thiazole ring

  • A carboxylic acid group (-COOH) at the C-4 position of the thiazole ring

  • An unsaturated carbon-carbon bond between positions 4 and 5 of the thiazole ring

Analytical Properties

Mass spectrometric analysis provides valuable data for the identification and characterization of 2-Benzyl-1,3-thiazole-4-carboxylic acid. Predicted collision cross-section (CCS) values for various adduct ions have been reported, which can be useful for analytical identification using ion mobility mass spectrometry techniques .

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺220.04268146.4
[M+Na]⁺242.02462158.7
[M+NH₄]⁺237.06922154.9
[M+K]⁺257.99856152.4
[M-H]⁻218.02812149.1
[M+Na-2H]⁻240.01007153.4
[M]⁺219.03485149.3
[M]⁻219.03595149.3

These collision cross-section values represent the effective area of the molecule when interacting with a buffer gas during ion mobility separation. They provide a complementary dimension of separation in analytical techniques, enhancing the identification and characterization capabilities for this compound .

Chemical Reactivity

The chemical reactivity of 2-Benzyl-1,3-thiazole-4-carboxylic acid is primarily determined by its functional groups and the electronic properties of the thiazole ring system.

Reactivity Patterns

The compound exhibits several potential reactivity patterns based on its structural features:

  • Carboxylic Acid Reactions: The carboxylic acid group at the 4-position can undergo typical reactions such as esterification, amide formation, and reduction to alcohols or aldehydes.

  • Benzyl Group Reactivity: The benzyl moiety can participate in various transformations, including oxidation reactions at the benzylic position and substitution reactions on the aromatic ring.

  • Thiazole Ring Reactivity: The thiazole heterocycle possesses aromatic character but can also participate in electrophilic and nucleophilic substitution reactions under appropriate conditions .

These reactivity patterns suggest that 2-Benzyl-1,3-thiazole-4-carboxylic acid can serve as a versatile building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science.

Hazard CategoryClassification
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

These classifications indicate that the compound is harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation and may cause respiratory irritation .

Regulatory Considerations

While specific regulatory information for 2-Benzyl-1,3-thiazole-4-carboxylic acid is limited in the provided sources, compounds with similar hazard profiles typically fall under various chemical safety regulations, including REACH in Europe and equivalent regulatory frameworks in other regions .

Proper documentation, including safety data sheets (SDS), should be maintained and made accessible to all personnel working with the compound to ensure compliance with applicable regulations and safety standards.

Market Information

Market Trends

A global market report on 2-Benzyl-1,3-thiazole-4-carboxylic acid has been documented, covering aspects such as:

  • Manufacturing methods and technology development

  • Market landscape and trend analysis

  • Distribution policies

  • Supply and demand analysis

  • Import and export situations

  • Major end users and potential users

The report suggests ongoing commercial interest in this compound, likely driven by its potential applications in pharmaceutical research and its utility as a building block in organic synthesis .

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